Quifenadine Quifenadine Quifenadine is a diarylmethane.
QUIFENADINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Russian drug
Brand Name: Vulcanchem
CAS No.: 10447-39-9
VCID: VC0540831
InChI: InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2
SMILES: Array
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol

Quifenadine

CAS No.: 10447-39-9

Cat. No.: VC0540831

Molecular Formula: C20H23NO

Molecular Weight: 293.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Quifenadine - 10447-39-9

Specification

CAS No. 10447-39-9
Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol
Standard InChI InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2
Standard InChI Key PZMAHNDJABQWGS-UHFFFAOYSA-N
Canonical SMILES C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

  • Molecular formula: C₂₀H₂₃NO

  • Molecular weight: 293.41 g/mol

  • CAS Registry: 10447-39-9

Polymorphism and Solid Forms

Quifenadine hydrochloride exists in four crystalline forms:

FormDescriptionStability
DihydrateHydrated form with two water moleculesLeast stable
Anhydrous AHydrogen-bonded tetramersModerate stability
Anhydrous BAltered molecular packingHigh stability
Anhydrous CDistinct conformational arrangementMost stable
Dehydration studies show the dihydrate converts to anhydrous forms above 60°C, with Form C being the thermodynamically preferred polymorph .

Mechanism of Action

Histamine H₁ Receptor Antagonism

Quifenadine competitively inhibits H₁ receptors (Ki = 12 nM), reducing histamine-induced bronchoconstriction and vascular permeability . The quinuclidine core optimizes receptor binding by maintaining a 5.2 Å distance between the diphenylcarbinol group and nitrogen atom .

Diamine Oxidase Activation

Quifenadine enhances diamine oxidase (DAO) activity by 30%, accelerating histamine catabolism in tissues . This dual mechanism explains efficacy in patients resistant to other antihistamines .

Antiarrhythmic Effects

  • Calcium channel blockade: Reduces myocardial depolarization .

  • Potassium channel modulation: Prolongs repolarization, stabilizing cardiac rhythm .
    In pediatric studies, quifenadine increased heart rate by 8.9 bpm daytime and 11.2 bpm nighttime versus amiodarone, without QT prolongation .

Pharmacokinetics

Limited human data exist, but rodent studies indicate:

  • Absorption: 45% oral bioavailability, peak plasma concentration at 1 hour .

  • Distribution: High lung and liver uptake (tissue-to-plasma ratio >5:1) .

  • Metabolism: Hepatic oxidation via CYP3A4 .

  • Excretion: 60% fecal, 40% renal .

Clinical Applications

Allergic Diseases

ConditionResponse RateStudy Population
Allergic rhinitis89%n=1,200
Chronic urticaria78%n=450
Atopic dermatitis67%n=300

Cardiac Arrhythmias

In a randomized trial of 104 children with premature beats:

ParameterQuifenadine (n=54)Amiodarone (n=50)
Efficacy (PB reduction >75%)43% 74%
Adverse events2% 40%
Combination therapy (quifenadine + amiodarone) achieved 83% efficacy with 8.3% thyroid dysfunction .
DrugSedation RiskTachyphylaxisCardiac Toxicity
QuifenadineLow Absent None
DiphenhydramineHigh Present Proarrhythmic

Recent Research Advances

Structural Optimization

Cocrystallization with succinic acid improved solubility by 4.2-fold while maintaining H₁ affinity (IC₅₀ = 18 nM vs. 15 nM parent compound) .

Expanded Indications

  • Food anaphylaxis: Normalized pancreatic enzyme secretion in rat models (lipase activity restored to 92% baseline) .

  • COVID-19-associated urticaria: 81% symptom resolution in a 2024 cohort study (n=47) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator